d-Glucoheptose -

d-Glucoheptose

Catalog Number: EVT-466562
CAS Number:
Molecular Formula: C7H14O7
Molecular Weight: 210.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

d-Glucoheptose can be derived from d-glucose through various synthetic pathways. Its classification falls under the category of aldohexoses due to the presence of an aldehyde functional group at one end of the sugar molecule. The compound has garnered interest in biochemical research due to its potential applications in understanding bacterial pathogenesis and as a precursor for synthesizing complex carbohydrates.

Synthesis Analysis

The synthesis of d-glucoheptose has been explored through multiple routes, with significant advancements in optimizing yield and efficiency.

  1. Synthesis from d-Glucose:
    The most common method involves elongating the carbon chain of d-glucose. A notable approach includes:
    • Wittig Reaction: This method involves the formation of an intermediate through a Wittig reaction, where phosphonium ylide reacts with carbonyl compounds to extend the carbon chain from six to seven carbons.
    • Protection/Deprotection Strategy: The synthesis typically requires several protective steps to prevent undesired reactions at hydroxyl groups. For instance, d-glucose is first methylated, followed by silylation and benzylation of hydroxyl groups, leading to a protected heptose derivative.
    • Final Steps: The final steps often involve deprotection and phosphorylation to yield the target compound, achieving cumulative yields up to 84% after optimization .
  2. Biosynthetic Pathways:
    In biological systems, d-glycero-β-l-gluco-heptose can be synthesized from GDP-d-glycero-α-d-manno-heptose through enzymatic reactions involving specific enzymes such as Cj1427, Cj1430, and Cj1428 from Campylobacter jejuni .
Molecular Structure Analysis

The molecular structure of d-glucoheptose consists of a seven-carbon backbone with hydroxyl groups attached to several carbon atoms.

  • Ring Structure: The sugar typically exists in a pyranose form (six-membered ring) or furanose form (five-membered ring). The pyranose form is more stable and prevalent.
  • Conformation: The β-d-glucoheptose structure exhibits a distorted chair conformation, which influences its reactivity and interaction with enzymes and receptors .
  • Crystallography: Studies have shown that the crystal structure can be refined to high precision, revealing detailed atomic arrangements that are crucial for understanding its biological interactions .
Chemical Reactions Analysis

d-Glucoheptose participates in various chemical reactions that are significant in both synthetic organic chemistry and biological contexts:

  1. Glycosylation Reactions: It can act as a glycosyl donor or acceptor in glycosylation reactions, forming glycosidic bonds with other sugars or molecules.
  2. Oxidation Reactions: The aldehyde group can undergo oxidation to form carboxylic acids or other derivatives, which can be useful in synthetic applications.
  3. Phosphorylation: The hydroxyl groups can be phosphorylated using reagents like dibenzyl phosphate via Mitsunobu reactions, which are essential for creating activated sugar nucleotides used in biosynthesis .
Mechanism of Action

The mechanism of action for d-glucoheptose primarily relates to its role in bacterial metabolism and pathogenesis:

  • Capsular Polysaccharides: In bacteria like Campylobacter jejuni, d-glucoheptose is incorporated into capsular polysaccharides that enhance virulence by evading host immune responses.
  • Enzymatic Interactions: The compound interacts with specific enzymes that facilitate its conversion into other biologically active forms, impacting cellular processes such as adhesion and invasion .
Physical and Chemical Properties Analysis

d-Glucoheptose exhibits several notable physical and chemical properties:

  • Molecular Formula: C₇H₁₄O₇
  • Molecular Weight: Approximately 178.18 g/mol
  • Solubility: It is soluble in water due to its multiple hydroxyl groups, which allow for hydrogen bonding.
  • Melting Point: Specific melting points may vary depending on the crystalline form but generally fall within typical ranges for sugars.

These properties influence its behavior in biological systems and its utility in synthetic chemistry.

Applications

d-Glucoheptose has several important applications:

  1. Biochemical Research: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
  2. Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  3. Vaccine Development: Understanding how this sugar contributes to bacterial virulence can aid in developing vaccines targeting encapsulated pathogens.
Biosynthetic Pathways of d-Glucoheptose in Bacterial Systems

Enzymatic Conversion of GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-l-gluco-heptose

The biosynthesis begins with GDP-d-glycero-α-d-manno-heptose (GMH), a precursor common to diverse bacterial heptoses. In C. jejuni NCTC 11168 (serotype HS:2), three enzymes orchestrate GMH’s transformation into GDP-d-glycero-β-l-gluco-heptose (d-glucoheptose):

  • Cj1427 (GDP-4,6-dehydratase): This α-ketoglutarate (α-KG)-dependent oxidase dehydrogenates GMH at C4, forming GDP-d-glycero-4-keto-α-d-lyxo-heptose (2). The reaction consumes α-KG and O₂ while producing succinate and CO₂ as byproducts [1] [5].
  • Cj1430 (MlghB; epimerase): A cupin superfamily enzyme that performs a double epimerization at C3 and C5 of intermediate 2, yielding GDP-d-glycero-4-keto-β-l-xylo-heptose (3). Structural studies (1.85 Å resolution) reveal its binding pocket accommodates the GDP-heptose moiety via hydrogen bonds with Arg¹⁰⁸ and Tyr¹⁴⁵ [1] [8].
  • Cj1428 (MlghC; reductase): An NADPH-dependent reductase that stereospecifically reduces the C4 keto group of 3 to produce GDP-d-glycero-β-l-gluco-heptose (4). Its crystal structure (1.50 Å) shows a classic Rossmann fold for NADPH binding, despite an unusual Phe³⁹ substitution for the conserved Tyr in short-chain dehydrogenases [1] [5].

Table 1: Key Enzymes in d-Glucoheptose Biosynthesis

EnzymeFunctionCofactorsProductsStructural Features
Cj1427C4 oxidationα-KG, O₂GDP-4-keto-α-d-lyxo-heptoseFe²⁺-binding motif
Cj1430 (MlghB)C3/C5 epimerizationNoneGDP-4-keto-β-l-xylo-heptoseCupin fold; product analog-bound
Cj1428 (MlghC)C4 stereospecific reductionNADPHGDP-d-glycero-β-l-gluco-heptoseRossmann fold; Phe³⁹ substitution

This pathway’s efficiency is evidenced by in vitro reconstitution, where combining Cj1427, Cj1430, and Cj1428 with α-KG and NADPH yields d-glucoheptose at rates of ~5.2 μmol/min/mg [1]. Notably, phylogenetic analysis reveals variations across C. jejuni serotypes: HS:23/36 uses only Cjj1430 (C3 epimerase) for d-altro-heptose synthesis, underscoring enzyme specificity [8] [5].

Role of α-Ketoglutarate-Dependent Oxidases in Heptose Modifications

α-Ketoglutarate-dependent dioxygenases (Fe/αKGs) are non-heme iron enzymes that activate inert C–H bonds. Cj1427 exemplifies their role in heptose biosynthesis:

  • Reaction Mechanism: Cj1427 binds Fe²⁺ via a 2-His-1-carboxylate triad (His¹⁵⁰, Asp¹⁵², His²⁰⁴). α-KG decarboxylation generates a reactive Fe⁴⁺=O species, abstracting a hydrogen from GMH’s C4 to enable oxidation [6] [9].
  • Autocatalytic Vulnerability: Fe/αKGs are prone to self-oxidation under low α-KG or O₂ conditions. The Fe⁴⁺=O intermediate may oxidize adjacent residues (e.g., His/Asp), irreversibly inactivating the enzyme [6].
  • Biological Diversity: Beyond heptose modification, Fe/αKGs hydroxylate lysine (e.g., KDOs in Photorhabdus luminescens) and modify histones, demonstrating conserved chemistry across substrates [9].

Table 2: α-Ketoglutarate-Dependent Enzymes in Carbohydrate Metabolism

EnzymeOrganismReactionBiotechnological Relevance
Cj1427C. jejuni HS:2C4 oxidation of GDP-heptoseSynthesis of rare heptose analogs
KDOsP. luminescensLysine hydroxylationProduction of hydroxylysine for drug synthesis
DTEasesAgrobacterium tumefaciensD-Fructose → D-psicose epimerizationLow-calorie sweetener production

Fe/αKG enzymes enable diversification of heptose structures in pathogens. For instance, Cj1427 homologs in C. jejuni HS:5 (C3-dehydratase) produce GDP-3,6-dideoxy-heptoses, expanding glycan variability for immune evasion [5].

Stereospecific Reduction Mechanisms Mediated by NADPH-Dependent Reductases

The final step involves Cj1428, an NADPH-dependent reductase that installs the l-gluco configuration:

  • Substrate Specificity: Cj1428 exclusively reduces the C4 keto group of the C3/C5-double-epimerized intermediate (3). It rejects substrates lacking epimerization at C5, a trait absent in its d-altro-heptose-producing homolog DdahC [8] [5].
  • Catalytic Anomaly: Unlike typical short-chain dehydrogenases (conserved YXXXK motif), Cj1428 possesses Phe³⁹ instead of Tyr. Mutagenesis studies confirm Phe³⁹ stabilizes NADPH via hydrophobic interactions, while Lys⁴³ acts as a catalytic base [1].
  • Structural Basis: NADPH binding induces conformational changes, positioning the C4 keto group near the nicotinamide ring. Hydride transfer from pro-S face of NADPH yields the β-l-gluco configuration [5] [8].

Engineering Implications:

  • Cj1428’s strict stereoselectivity enables synthesis of non-natural heptoses (e.g., GDP-6-hydroxy-heptoses) when combined with mutant epimerases [5].
  • Immobilizing Cj1428 on chitosan beads enhances stability for ex vivo GDP-heptose production [10].

Properties

Product Name

d-Glucoheptose

IUPAC Name

(2R,3R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7?/m0/s1

InChI Key

YPZMPEPLWKRVLD-QDLFHSFASA-N

SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H](C([C@H]([C@H](C=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.